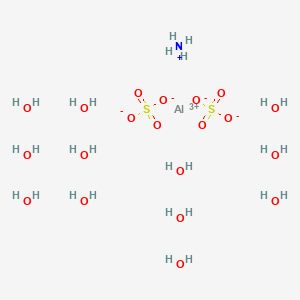

CID 43834993

Description

Properties

CAS No. |

7784-26-1 |

|---|---|

Molecular Formula |

AlH7NO5S |

Molecular Weight |

160.11 g/mol |

IUPAC Name |

aluminum;azanium;disulfate;dodecahydrate |

InChI |

InChI=1S/Al.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 |

InChI Key |

HQOGOHBENBETJT-UHFFFAOYSA-N |

Canonical SMILES |

N.O.OS(=O)(=O)O.[Al] |

Other CAS No. |

7784-26-1 |

physical_description |

Large, colourless crystals or white powder |

Pictograms |

Irritant |

Related CAS |

7784-25-0 (Parent) |

solubility |

Freely soluble in water, soluble in ethanol |

Synonyms |

aluminum ammonium sulfate aluminum ammonium sulfate (2:1:1) dodecahydrate aluminum ammonium sulfate (3:1:3) aluminum sulfate ammonium salt ammonium alum |

Origin of Product |

United States |

Properties and Synthesis of Ammonium Alum

Key Physical and Chemical Properties

Ammonium alum is a white, crystalline solid that is highly soluble in water chemcess.comvedantu.comjianhengchem.commfa.org. Its aqueous solutions are acidic due to the hydrolysis of aluminum ions jianhengchem.com. The compound readily forms large, well-defined crystals, making it useful for educational demonstrations jianhengchem.com.

Table 1: Key Physical and Chemical Properties of Ammonium Alum

| Property | Value | Source(s) |

| Chemical Formula | (NH₄)Al(SO₄)₂·12H₂O | chemcess.comvedantu.comwikipedia.orgjianhengchem.commfa.orgalfa-chemistry.com |

| Molar Mass | ~453.33 g/mol | jianhengchem.comalfa-chemistry.com |

| Melting Point | ~93.5 °C | jianhengchem.comalfa-chemistry.com |

| Density | 1.64 g/cm³ | chemcess.comalfa-chemistry.com |

| Mohs Hardness | 1.5-2.0 | mfa.org |

| Solubility | Soluble in water and glycerol | mfa.org |

| Appearance | White crystalline solid/powder | chemcess.comvedantu.comwikipedia.orgjianhengchem.commfa.org |

| Crystal System | Cubic (Space group Pa3) | arizona.edu |

Production from Non-Bauxitic Aluminum Sources (e.g., Clay, Alunite (B1170652), Mica, Fly Ash, Sillimanite)

Synthesis and Purification Research

The synthesis of ammonium alum typically involves reacting aluminum hydroxide (B78521) with sulfuric acid and ammonium sulfate chemcess.comjianhengchem.com. Alternatively, it can be produced by treating a mixture of aluminum sulfate and sulfuric acid with ammonia (B1221849) britannica.com. Research has focused on optimizing synthesis conditions to achieve high purity. For instance, studies have investigated the impact of initial aluminum sulfate concentration, supersaturation, temperature, and agitation on the purity of ammonium alum crystals researchgate.net. It has been found that impurities, such as potassium ions, are more readily incorporated into ammonium alum crystals than others researchgate.net. Furthermore, non-agitation crystallization methods have demonstrated greater effectiveness in removing impurities compared to agitated crystallization researchgate.net.

Recovery of Ammonium Alum from Industrial Wastewater (e.g., Lipoic Acid Plant Wastewater, Anode-Oxidizing Solutions)

Ammonium Alum as a Precursor for Alumina (B75360) Synthesis

A significant area of contemporary research involves the use of ammonium alum as a precursor for synthesizing alumina (Al₂O₃) powders. This process typically involves recrystallizing ammonium alum, dissolving it in water, and then drying and calcining the resulting precipitate at elevated temperatures scielo.brscite.aiscielo.br. The calcination temperature dictates the phase of alumina formed: γ-Al₂O₃ is produced at approximately 800 °C, while α-Al₂O₃ is completely formed at around 1200 °C scielo.brscite.aiscielo.br. These different alumina phases exhibit distinct properties, such as surface area, which are critical for their applications in catalysis and other advanced materials.

Table 2: Alumina Phase Formation from Ammonium Alum Recrystallization

| Calcination Temperature | Alumina Phase | Surface Area (m²/g) | Morphology (approx.) | Source(s) |

| 800 °C | γ-Al₂O₃ | 142.5 | Needle-like | scielo.brscielo.br |

| 1200 °C | α-Al₂O₃ | 15.3 | Spherical-like | scielo.brscielo.br |

Crystallographic and Structural Investigations of Ammonium Alum

Unit Cell Parameter Determination and Crystal System Analysis

Investigations into the crystallographic properties of ammonium (B1175870) alum have firmly established its cubic nature and provided precise measurements of its unit cell.

Through detailed diffraction studies, ammonium alum has been assigned to the Pa3 space group arizona.eduresearchgate.netresearchgate.netresearchgate.netresearchgate.netnii.ac.jproyalsocietypublishing.org. This space group is consistent with the pyritohedral class of the cubic system ajsonline.orgtandfonline.com. The unit cell of ammonium alum contains four formula units (Z = 4) arizona.eduresearchgate.netresearchgate.netresearchgate.net, indicating the number of molecular units that constitute the repeating lattice structure.

Space Group Analysis (Pa3) and Z-Number Determination

Atomic Positional and Thermal Parameter Refinement

The precise locations of atoms within the unit cell and their thermal vibrations have been elucidated using advanced crystallographic refinement techniques, particularly employing both X-ray and neutron diffraction data.

The refinement of atomic positions and thermal parameters in ammonium alum has been performed using the full matrix least-squares analysis method arizona.eduresearchgate.netresearchgate.net. This computational approach allows for the minimization of discrepancies between observed and calculated diffraction intensities, thereby yielding precise atomic coordinates and anisotropic or isotropic thermal parameters. These refinements have resulted in low agreement indices, such as R<0xE1><0xB5><0xA3> values of 0.024 for X-ray data and 0.014 for neutron data arizona.eduresearchgate.netresearchgate.net. The analysis revealed that the ammonium ions ((NH₄)⁺) are not rigidly fixed but are distributed across specific crystallographic positions (8c and 24d) in two orientations of equal probability, related by an inversion center arizona.eduresearchgate.netresearchgate.net. This distribution is attributed to a quantized rotation of the ammonium group arizona.eduresearchgate.netresearchgate.net. Furthermore, the sulfate (B86663) groups (SO₄²⁻) exhibit orientational disorder, estimated to be around 17%, with distorted tetrahedra adopting reversed orientations along the threefold axis arizona.eduresearchgate.net.

Data Tables

Table 1: Key Crystallographic Data for Ammonium Alum

| Parameter | Value | Source(s) |

| Crystal System | Cubic | wikipedia.orggithub.ioarizona.eduresearchgate.nettaylorandfrancis.comresearchgate.netresearchgate.netresearchgate.netwikipedia.org |

| Space Group | Pa3 | arizona.eduresearchgate.netresearchgate.netresearchgate.netresearchgate.netnii.ac.jproyalsocietypublishing.org |

| Z-Number | 4 | arizona.eduresearchgate.netresearchgate.netresearchgate.net |

| Lattice Parameter (a) | 12.242 Å | arizona.eduresearchgate.netresearchgate.net |

| Refinement Method | Full Matrix Least-Squares Analysis | arizona.eduresearchgate.netresearchgate.net |

| R<0xE1><0xB5><0xA3> (X-ray Data) | 0.024 | arizona.eduresearchgate.netresearchgate.net |

| R<0xE1><0xB5><0xA3> (Neutron Data) | 0.014 | arizona.eduresearchgate.netresearchgate.net |

| Sulfate Disorder (%) | ~17% | arizona.eduresearchgate.net |

Table 2: Atomic Distribution and Disorder in Ammonium Alum

| Ion/Group | Crystallographic Positions | Nature of Disorder | Explanation | Source(s) |

| Ammonium (NH₄)⁺ | 8(c) and 24(d) | Two orientations of equal probability on | Quantized rotation | arizona.eduresearchgate.netresearchgate.net |

| Sulfate (SO₄)²⁻ | - | Orientational disorder, distorted tetrahedra | Reversed orientation along threefold axis | arizona.eduresearchgate.net |

Table 3: Refinement Details and Agreement Indices

| Data Type | Agreement Index (R<0xE1><0xB5><0xA3>) | Source(s) |

| X-ray | 0.024 | arizona.eduresearchgate.netresearchgate.net |

| Neutron | 0.014 | arizona.eduresearchgate.netresearchgate.net |

Compound Name List:

Ammonium alum

Ammonium aluminum sulfate

Ammonium aluminum sulfate dodecahydrate

Tschermigite

Chemical Reactivity and Mechanistic Studies of Ammonium Alum

Hydrolysis of Aluminum Ions in Aqueous Solutions and Acidity Generation

In aqueous environments, ammonium alum undergoes significant chemical transformations primarily driven by the behavior of its constituent aluminum ions. Upon dissolution, ammonium alum dissociates into ammonium (NH₄⁺), aluminum (Al³⁺), and sulfate (SO₄²⁻) ions sciencemadness.orgwikipedia.orgwikipedia.orgvedantu.comfao.org. The Al³⁺ ions are highly polarizing and readily form hydrated complexes, most notably the hexahydrate, [Al(H₂O)₆]³⁺ acs.orgicmp.lviv.ua.

These hydrated aluminum ions act as weak Brønsted-Lowry acids. The process of hydrolysis involves the dissociation of protons from the coordinated water molecules, leading to the formation of various aluminum hydroxo species and the release of hydronium ions (H₃O⁺) into the solution acs.orgjianhengchem.comucalgary.cavedantu.comdoubtnut.com. This proton release is the fundamental mechanism by which ammonium alum solutions become acidic. The hydrolysis can be represented by the following equilibrium:

[Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq) acs.org

Dissociation Behavior in Aqueous Media

Ammonium alum is a double salt that readily dissociates in water, a characteristic that underpins its solution chemistry sciencemadness.orgwikipedia.orgwikipedia.orgvedantu.comfao.org. The dissolution process yields a mixture of ions:

(NH₄)Al(SO₄)₂·12H₂O(s) → NH₄⁺(aq) + Al³⁺(aq) + 2SO₄²⁻(aq) + 12H₂O(l) sciencemadness.orgwikipedia.orgwikipedia.orgvedantu.comfao.org

Influence of Sulfuric Acid Addition on Ammonium Alum Solubility

The solubility of ammonium alum in aqueous solutions is sensitive to the presence of other dissolved salts and acids, particularly in multicomponent systems. Studies investigating the solubility of ammonium alum in mixtures of aluminum sulfate and ammonium sulfate have revealed a notable influence of sulfuric acid addition atamanchemicals.comresearchgate.netacs.org.

Solubility Studies in Multicomponent Systems

Research into the solubility of ammonium alum has extended to complex multicomponent aqueous systems, often comprising aluminum sulfate, ammonium sulfate, and varying concentrations of sulfuric acid researchgate.netacs.org. These studies are vital for understanding phase equilibria and optimizing industrial processes, such as those involved in the extraction and purification of aluminum compounds researchgate.net.

Investigations have systematically measured the solubility isotherms of ammonium alum (NH₄Al(SO₄)₂·12H₂O) in systems like (NH₄)₂SO₄ + Al₂(SO₄)₃ + H₂O and (NH₄)₂SO₄ + Al₂(SO₄)₃ + H₂SO₄ + H₂O across a range of temperatures researchgate.netacs.org. The composition of these systems, including the concentrations of the constituent salts and acids, dictates the crystallization behavior and solubility limits of ammonium alum researchgate.net. Furthermore, the presence of other electrolytes, such as sodium chloride, can also modify the solubility characteristics of ammonium alum in these complex aqueous environments researchgate.netosti.govrsc.org.

Thermal Decomposition Pathways and Product Characterization

Formation of Gamma Alumina (B75360) (γ-Al₂O₃) from Ammonium Alum Precursors

Ammonium alum serves as a valuable precursor material for the synthesis of various forms of alumina, particularly gamma alumina (γ-Al₂O₃), through thermal decomposition wikipedia.orgatamanchemicals.com. The thermal treatment process involves heating ammonium alum, typically starting with its dodecahydrate form, which first undergoes dehydration around 250°C, releasing its water of crystallization atamanchemicals.com. Concurrently, ammonium sulfate is volatilized during this process atamanchemicals.com.

The transformation into gamma alumina is a key outcome of the thermal decomposition. Studies have detailed the temperatures and conditions under which this phase transition occurs. For instance, the formation of γ-Al₂O₃ from ammonium alum derived from kaolin (B608303) has been observed to begin at approximately 825°C when calcined for 3 hours ajol.inforesearchgate.netajol.infonijotech.com. This γ-alumina phase demonstrates stability up to around 1125°C, after which it undergoes a phase transformation to alpha alumina (α-Al₂O₃) at higher temperatures, typically initiating around 1150°C ajol.inforesearchgate.netajol.infonijotech.com.

Alternative synthesis routes, which may involve intermediates related to ammonium alum chemistry such as ammonium aluminum carbonate hydroxide (B78521) (AACH), have shown the possibility of obtaining γ-Al₂O₃ at lower temperatures, around 500°C researchgate.net. The γ-alumina produced through these thermal decomposition processes often possesses desirable high surface area characteristics, which are critical for applications in catalysis and adsorption ajol.inforesearchgate.netresearchgate.net. For example, specific surface areas of 166 m²/g ajol.inforesearchgate.netajol.infonijotech.com and up to 511 m²/g researchgate.net have been reported for γ-alumina derived from ammonium alum precursors.

Table 1: Thermal Decomposition of Ammonium Alum for Gamma Alumina Formation

| Precursor / Synthesis Route | γ-Al₂O₃ Formation Temperature (°C) | Calcination Time (h) | γ-Al₂O₃ Stability Range (°C) | α-Al₂O₃ Transition Temperature (°C) | Specific Surface Area (m²/g) | Citation(s) |

| Ammonium Alum (from Kaolin) | ~825 | 3 | Up to ~1125 | ~1150 | 166 | ajol.inforesearchgate.netajol.infonijotech.com |

| Ammonium Aluminum Carbonate Hydroxide (AACH) from Ammonium Alum Chemistry | ~500 | Not specified | Not specified | Not specified | 511 | researchgate.net |

Compound List:

Ammonium alum

Ammonium aluminum sulfate

Aluminum hydroxide

Aluminum sulfate

Ammonium sulfate

Sulfuric acid

Ammonium hydroxide

Aluminum oxide

Gamma alumina (γ-Al₂O₃)

Alpha alumina (α-Al₂O₃)

Aluminum ions (Al³⁺)

Ammonium ions (NH₄⁺)

Sulfate ions (SO₄²⁻)

Hydronium ions (H₃O⁺)

Aluminum hydroxo complexes (e.g., Al(OH)²⁺, Al(OH)₂⁺, Al(OH)₃, Al(OH)₄⁻)

Ammonium aluminum carbonate hydroxide (AACH)

Interdisciplinary Research Interfaces

The study and application of ammonium (B1175870) alum engage multiple scientific disciplines, fostering a rich interdisciplinary research environment. Its natural occurrence as the mineral tschermigite connects it to geology wikipedia.orgmfa.org. In analytical chemistry, techniques like EDS, XRD, and SEM are vital for characterizing its purity and the properties of materials derived from it researchgate.netscielo.brscite.aiscielo.br. Its role as a coagulant in water purification links it to environmental science and engineering britannica.comwikipedia.orgjianhengchem.com. Furthermore, research into the ferroelectric and magnetic properties of alums, including ammonium alum, interfaces with solid-state physics arizona.eduroyalsocietypublishing.org. Chemical engineering principles are applied in developing and optimizing processes involving ammonium alum, such as slurry preparation for thermal energy storage researchgate.net.

Ammonium alum, a compound with a long historical presence, continues to be a subject of scientific inquiry. Its fundamental properties, coupled with its utility as a precursor for advanced materials like alumina (B75360) and its potential in thermal energy storage, underscore its enduring significance in chemical science. Ongoing research, leveraging interdisciplinary approaches, promises to further illuminate its capabilities and expand its applications.

Compound List:

Ammonium alum

Ammonium aluminum sulfate (B86663) dodecahydrate

Aluminum hydroxide (B78521)

Sulfuric acid

Ammonium sulfate

Potassium alum

Aluminum sulfate

Sodium sulfate

Calcium sulfate

Aluminum oxide (Alumina)

γ-Al₂O₃ (Gamma-alumina)

α-Al₂O₃ (Alpha-alumina)

Aluminum nitride (AlN)

Ammonium hydrogen carbonate

Tschermigite

Potash alum

Roman alum

Alum shale

Iron sulfate

Aluminum acetate (B1210297)

Aluminum subacetate

Acetic acid

Calcium carbonate

Propylene glycol

Ammonium persulfate (APS)

Polyaniline (PANI)

Aluminum oxide nanopores

Ammonium dihydrogen phosphate (B84403) (ADP)

Ammonium nitrate (B79036)

Aluminum-magnesium alloy

Advanced Material Applications Derived from Ammonium Alum

Alumina (B75360) and Nano-Alumina Production for Catalytic and Ceramic Applications

Ammonium (B1175870) alum is a versatile precursor for synthesizing alumina (Al₂O₃), including its high-surface-area gamma phase and its robust alpha phase, which are critical for catalytic and ceramic applications, respectively.

Synthesis of Nano-Alumina Powders via Ammonium Alum Precursors

Ammonium alum can be processed through various thermal and chemical routes to yield alumina powders, including nano-sized particles. Common methods involve the recrystallization of ammonium alum followed by calcination scielo.brscielo.br. Thermal decomposition of ammonium alum at elevated temperatures is another primary route to alumina phases ajol.inforesearchgate.netnijotech.com. Additionally, precipitation reactions using agents like ammonia (B1221849) or ammonium carbonate, followed by calcination, are employed to produce alumina precursors and subsequently alumina powders matec-conferences.orgrsc.orgresearchgate.netscielo.brpsu.edu. Spray-drying techniques combined with pyrolysis of ammonium alum solutions have also been utilized to produce globular alumina powders researchgate.net. The purity of the resulting alumina can be high, especially when starting with high-purity ammonium alum azom.com.

The formation of different alumina phases is highly dependent on the calcination temperature:

Gamma (γ-Al₂O₃) , a metastable phase with high surface area, typically forms at temperatures around 800-900 °C scielo.brscielo.brajol.inforesearchgate.netnijotech.commdpi.com.

Alpha (α-Al₂O₃) , the stable and dense phase, generally requires higher calcination temperatures, usually between 1150-1200 °C scielo.brscielo.brajol.inforesearchgate.netnijotech.commdpi.com.

Table 1: Alumina Phase Formation Temperatures from Ammonium Alum

| Alumina Phase | Formation Temperature (°C) | References |

|---|---|---|

| Gamma (γ-Al₂O₃) | 800-900 | scielo.br, scielo.br, ajol.info, researchgate.net, nijotech.com, mdpi.com |

The synthesis process significantly influences the resulting alumina's surface area and particle characteristics. Gamma alumina derived from ammonium alum can exhibit substantial surface areas, with values reported up to 413 m²/g scielo.brscielo.brijnnonline.net. In contrast, alpha alumina typically shows a much lower surface area, around 15.3 m²/g scielo.brscielo.br.

Table 2: Surface Area of Alumina Phases Derived from Ammonium Alum

| Alumina Phase | Surface Area (m²/g) | References |

|---|---|---|

| Gamma (γ-Al₂O₃) | 142.5, 166, 376-413 | scielo.br, scielo.br, ajol.info, researchgate.net, ijnnonline.net, rsc.org |

Applications of Gamma Alumina in Catalysis (e.g., Catalyst Supports)

Gamma alumina (γ-Al₂O₃) produced from ammonium alum is highly valued for its extensive surface area and porous structure, making it an excellent candidate for catalyst supports scielo.brmdpi.comijnnonline.netmdpi.comresearchgate.netmdpi.comnih.gov. Its thermal and chemical stability further enhances its suitability for demanding catalytic processes across various industries, including petroleum refining, automotive emission control, and synthesis gas production mdpi.commdpi.comresearchgate.net. The high surface area facilitates the dispersion of active catalytic species, thereby increasing catalytic efficiency and longevity researchgate.netmdpi.com.

Applications of Alpha Alumina in Advanced Ceramics

Alpha alumina (α-Al₂O₃), obtained at higher calcination temperatures from ammonium alum precursors, is recognized for its exceptional hardness, high strength, excellent wear resistance, and superior thermal and electrical insulation properties allen.inaccuratus.comaluminaceramicball.comontosight.aixinliabrasive.com. These attributes make it a material of choice for a wide array of advanced ceramic applications. This includes its use in structural ceramics, cutting tools, bearings, spark plugs, and as an abrasive material scielo.brallen.inaluminaceramicball.comontosight.aixinliabrasive.com. Its refractoriness and resistance to chemical corrosion also lend it to applications in refractory materials xinliabrasive.com.

Role in Semiconductor and Superconductor Substrate Development

The inherent properties of alpha alumina, such as its high electrical resistivity, thermal stability, and chemical inertness, position it as a critical material for substrates in semiconductor and superconductor applications scielo.braluminaceramicball.com. For instance, alpha alumina is described as a significant substrate for the development of semiconductors and superconductors via molecular beam techniques scielo.br. The specific properties required for integrated circuit substrates, such as controlled thermal expansion coefficient, thermal conductivity, dielectric constant, and volume resistivity, can be achieved with high-purity alpha alumina aluminaceramicball.com.

Table 3: Properties of Alpha Alumina for Substrate Applications

| Property | Value | Unit | References |

|---|---|---|---|

| Thermal Expansion Coeff. | 7.0 × 10⁻⁶ | /°C | aluminaceramicball.com |

| Thermal Conductivity | 20-30 | W/K·m | aluminaceramicball.com |

| Dielectric Constant | 9-12 | (1 MHz) | aluminaceramicball.com |

Control of Particle Shape and Size in Alumina Synthesis

The synthesis of alumina from ammonium alum allows for a degree of control over particle shape and size, which is crucial for tailoring material performance. For example, treating the ammonium alum solution with ultrasonication prior to calcination can influence the resulting alumina particle shape scielo.brscielo.br. Calcination at different temperatures leads to distinct morphologies; for instance, needle-like shapes are observed at 800°C, while more spherical-like structures are formed at 1200°C, with particle sizes in the range of 70-160 nm reported scielo.brscielo.br. Other methods, such as using specific precipitation agents or additives like chitosan, can yield submicron or even nanometer-sized particles with controlled distributions azom.com. The spray-drying process can produce globular alumina particles with controlled diameters researchgate.net.

Table 4: Particle Size and Morphology of Alumina from Ammonium Alum

| Alumina Phase/Condition | Morphology | Particle Size Range (nm/μm) | References |

|---|---|---|---|

| Gamma (γ-Al₂O₃) (800°C) | Needle-like | 70-160 nm | scielo.br, scielo.br |

| Alpha (α-Al₂O₃) (1200°C) | Spherical-like | 70-160 nm | scielo.br, scielo.br |

| Alpha (α-Al₂O₃) (from AACH) | Not specified | ~0.42 μm | azom.com |

Functional Composite Materials

Compound List:

Ammonium alum (Ammonium aluminum sulfate (B86663) dodecahydrate)

Alumina (Aluminum oxide)

Gamma Alumina (γ-Al₂O₃)

Alpha Alumina (α-Al₂O₃)

Ammonium aluminum carbonate hydroxide (B78521) (AACH)

Ammonium dawsonite (B1143670)

Boehmite (γ-AlOOH)

Alum-Fly Ash Composites for Humidity Sensing

Research into composite materials incorporating alum and fly ash has demonstrated promising results for humidity sensing applications. Studies have focused on preparing and characterizing alum-fly ash composite systems, investigating their electrical conductivity and sensing behaviors.

Potash alum–fly ash composite systems have been prepared and analyzed using techniques such as complex impedance spectroscopy. These investigations revealed a significant enhancement in conductivity upon the addition of fly ash, with a conductivity maximum observed at a specific composition, often explained by percolation theory researchgate.net. The temperature dependence of the conductivity typically follows an Arrhenius-type behavior researchgate.net. Infrared spectroscopy and X-ray diffraction have confirmed the composite nature of these materials, while scanning electron microscopy has indicated homogeneous mixing, which is crucial for optimizing conductivity researchgate.net. Based on compositions exhibiting maximum conductivity, humidity sensors have been fabricated, demonstrating good sensing capabilities researchgate.net. While specific quantitative data on sensing parameters like sensitivity or response time are not detailed in the provided snippets, the general findings indicate that these composites exhibit effective humidity sensing behavior.

Ammonium Alum Embedded in Aluminum Oxide Nanopores for Nonlinear Optics

Extensive research has explored the embedding of various crystalline materials within aluminum oxide (Al₂O₃) nanoporous matrices for nonlinear optical applications. However, the available scientific literature specifically investigating the embedding of ammonium alum within aluminum oxide nanopores for nonlinear optics is limited. The majority of studies in this area focus on Ammonium Dihydrogen Phosphate (B84403) (ADP) , NH₄H₂PO₄, rather than ammonium alum, (NH₄)Al(SO₄)₂·12H₂O aip.orgaip.orgresearchgate.netdntb.gov.uaresearchgate.netarxiv.org. These studies indicate that incorporating ADP nanocrystals into Al₂O₃ matrices can lead to materials with significant nonlinear optical properties, particularly for third-harmonic generation (THG), with the efficiency being influenced by nanopore size and light scattering effects aip.orgaip.orgresearchgate.netresearchgate.netarxiv.org. As no direct research on ammonium alum in this specific context was found in the provided search results, this subsection cannot be elaborated upon with data pertaining to ammonium alum.

Precursors for Other Inorganic Compounds

Ammonium alum serves as a valuable precursor in the synthesis of various other inorganic compounds, most notably in the production of alumina and basic aluminum sulfate.

Ammonium alum can be produced by reacting aluminum sulfate with ammonium sulfate in an aqueous solution aip.orgresearchgate.netrsc.org. Furthermore, the calcination of ammonium alum has been shown to yield high-purity alumina (Al₂O₃) researchgate.net. This alumina is suitable for applications such as grinding powders and as precursors for synthetic gems aip.orgarxiv.org. For instance, calcining pure recrystallized ammonium alum can produce 99.99% pure, fine crystalline alumina .

Basic Aluminum Sulfate (BAS) can also be synthesized using ammonium aluminum sulfate as a precursor . The synthesis of BAS often involves homogeneous precipitation methods. Studies indicate that ammonium alunite (B1170652), which can be formed under specific precipitation conditions from aluminum sulfate, yields approximately 28% Al₂O₃ upon heating to 1200°C. In contrast, BAS, when heat-treated, yields a higher percentage of Al₂O₃, approximately 48% researchgate.netdntb.gov.uaresearchgate.net.

Table 1: Alumina Yield from Ammonium Alunite and Basic Aluminum Sulfate Precursors

| Precursor Compound | Alumina Yield (wt%) after Heat Treatment | Reference |

|---|---|---|

| Ammonium Alunite | 28 | researchgate.netdntb.gov.uaresearchgate.net |

Emerging Roles in Deep Eutectic Solvents (DES)

Deep Eutectic Solvents (DESs) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a liquid with a significantly lower melting point than its individual components google.comacs.orgmdpi.com. Ammonium compounds, including ammonium alum, are emerging as components in the formation of novel DESs, offering unique solvent properties and potential applications.

Ammonium Alum-Urea Deep Eutectic Solvents

Ammonium alum, specifically ammonium aluminum sulfate dodecahydrate, has been investigated in combination with urea (B33335) to form Deep Eutectic Solvents researchgate.netresearchgate.net. These DESs are typically prepared by mixing the components, such as ammonium alum and urea, in specific molar ratios and heating them until a clear liquid forms researchgate.netresearchgate.net. For example, a 1:5 mole ratio of ammonium aluminum sulfate dodecahydrate to urea has been used, with the mixture heated to 75–85°C for approximately 3 hours to create the DES researchgate.netresearchgate.net. These ammonium alum-urea DESs are characterized by the hydrogen bonding between the urea (HBD) and the ammonium alum (acting as an HBA or contributing to the HBA moiety) researchgate.netresearchgate.net. Such DESs have been explored for potential applications, and their recovery methods have also been studied researchgate.netresearchgate.net.

Application and Recovery of Ammonium Alum-Based DES

Ammonium alum-based DESs, particularly those involving urea, are being researched for various applications, including as solvents in chemical processes and for material processing researchgate.netresearchgate.net. The recovery and recycling of these DESs are crucial for their economic viability and environmental sustainability researchgate.netresearchgate.net.

Methods for recovering ammonium alum from ammonium alum-urea DES solutions have been explored. One approach involves separating the components by crystallizing the ammonium alum from a solution that may contain other materials, such as cellulose (B213188). This crystallization is often achieved by adding water, which disrupts the hydrogen bonding network of the DES, allowing the ammonium alum to precipitate out researchgate.netresearchgate.net. Urea can then be recovered by evaporation researchgate.netresearchgate.net. The efficiency of recovery and the preservation of the DES components are key aspects of this research.

Environmental Engineering and Remediation Applications of Ammonium Alum

Coagulation and Flocculation in Water and Wastewater Treatment

Kinetic Studies of Ammonium (B1175870) Alum as a Coagulant

The efficiency of a coagulant is often assessed through kinetic studies that determine the rate at which it reacts with impurities in water. Research comparing ammonium alum with aluminum sulfate (B86663) has provided insights into their respective reaction kinetics. In studies investigating the kinetics of inorganic coagulants in wastewater treatment, ammonium alum ((NH₄)Al(SO₄)₂·12H₂O) exhibited a rate constant (k) of 2.282 s⁻¹ researchgate.net. This reaction was found to be first-order, similar to aluminum sulfate (Al₂(SO₄)₃·18H₂O), which had a rate constant of 5.727 s⁻¹ researchgate.net. The observed trend indicated that the reaction rate of aluminum sulfate was approximately three times faster than that of ammonium alum researchgate.net. This suggests that while both are effective, aluminum sulfate may act as a more rapid coagulant under comparable conditions researchgate.net. Kinetic models, such as pseudo-first-order and pseudo-second-order models, are employed to predict the efficiency of coagulants, with the second-order model often providing higher accuracy in predicting color removal researchgate.net.

Optimization of Coagulation Parameters (e.g., pH, Dosage, Mixing Conditions)

Optimizing coagulation parameters is essential for maximizing the effectiveness of ammonium alum and minimizing chemical usage and sludge production. The performance of alum-based coagulants is significantly influenced by pH, mixing intensity, and contact time.

pH: The optimal pH range for alum coagulation is generally between 6.0 and 8.0 bibliotekanauki.plquora.com. At pH values above 8.0, alum becomes highly soluble, potentially leading to scale formation quora.com. Studies have indicated that aluminum sulfate is effective in the pH range of 5-7.5 scitepress.org. For ammonium alum, maintaining an appropriate pH is critical for the hydrolysis of aluminum ions, which leads to the formation of aluminum hydroxide (B78521) precipitates essential for charge neutralization and floc formation allen.in.

Mixing Conditions: Coagulation involves rapid mixing to disperse the coagulant throughout the water, followed by slow mixing or flocculation to promote the aggregation of destabilized particles into larger flocs ttu.edu. The rate of aggregation and breakup of flocs is influenced by mixing intensity (represented by the velocity gradient) and turbulence uobaghdad.edu.iq. Research on ammonium alum production from wastewater highlights the importance of mixing speed, with optimal conditions identified for maximizing recovery ratios researchgate.net. For instance, a mixing velocity gradient of 100 s⁻¹ for 10 minutes was found to be optimal for ammonium alum production from ammonium-rich wastewater researchgate.net.

Dosage: While specific dosage recommendations are outside the scope of this article, research into optimizing coagulant dosage is vital. Studies have shown that an optimal coagulant dose is the minimum dose that yields the lowest turbidity, and exceeding this dose does not improve performance ttu.edu. For instance, in pharmaceutical effluent treatment, optimal conditions including coagulant dosage were determined using response surface methodology jmest.org.

Sludge Management and Valorization in Water Treatment

The use of aluminum-based coagulants like ammonium alum generates significant quantities of sludge, which requires careful management and presents opportunities for valorization.

Characteristics of Alum Sludge and Dewatering Properties

Alum sludge is a complex by-product of water treatment, primarily composed of aluminum hydroxide, along with impurities from the raw water and residual coagulant tidjma.tnd-nb.info. The characteristics of alum sludge, including its physical and chemical properties, are influenced by the raw water quality and the specific treatment process jeeng.netjeeng.net. Typical characteristics reported for alum sludge include:

pH: Generally neutral, often around 7.47 jeeng.netjeeng.net.

Solids Content: Raw sludge can have a low solids content (1-2%), increasing to 15-82% after dewatering bibliotekanauki.pl. Thickened sludge can contain 2-4% solids, potentially reaching 17-23% after mechanical dewatering d-nb.info.

Organic Matter: Indicated by high Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) values, with a low BOD/COD ratio (e.g., 0.1) suggesting a high level of non-biodegradable organic matter jeeng.netjeeng.net.

Aluminum and Iron Content: Sludge typically contains high concentrations of aluminum (e.g., 1194 mg/L) and iron (e.g., 515 mg/L) jeeng.netjeeng.net.

Dewatering: Alum sludge is often described as difficult to dewater due to its high water content and specific physical texture d-nb.infomdpi.com. Effective dewatering is crucial for reducing sludge volume and facilitating disposal or reuse mdpi.com.

Table 1: Typical Characteristics of Alum Sludge

| Parameter | Value (Typical Range) | Source(s) |

| pH | 6.0 – 7.5 (e.g., 7.47) | jeeng.netjeeng.net |

| Total Suspended Solids (TSS) | 12,511 mg/L | jeeng.netjeeng.net |

| Volatile Solids (VS) | 12,696 mg/L | jeeng.netjeeng.net |

| Chemical Oxygen Demand (COD) | 9,666.7 mg/L | jeeng.netjeeng.net |

| Biochemical Oxygen Demand (BOD) | 1,082.5 mg/L | jeeng.netjeeng.net |

| Aluminum Content | ~1194 mg/L | jeeng.netjeeng.net |

| Iron Content | ~515 mg/L | jeeng.netjeeng.net |

| BOD/COD Ratio | ~0.1 | jeeng.netjeeng.net |

Recycling and Reuse of Alum from Water Treatment Residue

The potential for recycling and reusing alum from water treatment sludge offers significant environmental and economic benefits scirp.orgscirp.org. Methods such as alkalization or acidification processes can be employed to recover alum from sludge scirp.orgscirp.orgresearchgate.nethrpub.org. Recovered alum has demonstrated effectiveness in treating raw water, improving parameters like turbidity, Total Dissolved Solids (TDS), and conductivity scirp.orgscirp.org. This reuse can reduce the need for fresh coagulant purchase and mitigate the environmental pollution associated with sludge disposal scirp.orgscirp.org. Alum sludge itself can also be reused as a low-cost adsorbent for immobilizing phosphorus or as a component in construction materials like bricks and concrete mdpi.comscience.goviukl.edu.my.

Environmental Impact of Aluminum-Based Sludge Disposal

Direct disposal of alum sludge, often via landfilling, presents several environmental concerns. Landfilling consumes valuable land space and poses a risk of leaching heavy metals and other contaminants into groundwater tidjma.tn. Improper discharge into surface waters can lead to negative environmental impacts, including potential risks to human health and disruption of aquatic ecosystems jeeng.netjeeng.net. Aluminum, particularly in dissolved forms, can be toxic to aquatic life waterandwastewater.comgov.bc.ca.

Ecological Risk Assessment of Aluminum in Aquatic Habitats

The presence of aluminum residuals in aquatic environments from water treatment plant discharges can pose ecological risks gov.bc.cacdnsciencepub.comresearchgate.neticevirtuallibrary.com. Ecological risk assessments, often employing methodologies like the Risk Quotient (RQ), are used to evaluate the potential toxicity of aluminum to aquatic organisms cdnsciencepub.comresearchgate.net. Studies have shown that even at natural pH levels, alum residuals in surface waters can present a risk for chronic sub-lethal toxicity to fish species like trout cdnsciencepub.comresearchgate.net. Both chronic and acute lethal toxicity have been observed depending on the initial aluminum concentrations in the water bodies cdnsciencepub.comresearchgate.net. Aluminum's solubility and toxicity in aquatic habitats are often exacerbated by low pH conditions gov.bc.ca.

Impact on Benthic Organisms and Biogeochemical Processes in Lake Sediments

Specific research detailing the direct impact of ammonium alum on benthic organisms and the biogeochemical processes within lake sediments is limited within the provided search results. General studies on the application of "alum" (aluminum sulfate) in lake restoration indicate that it can influence benthic communities by altering sediment composition and nutrient cycling researchgate.netoup.comresearchgate.net. These studies have observed shifts in benthic macroinvertebrate communities, often leading to a reduction in detritivore populations and an increase in clean-water indicator species following nutrient reduction researchgate.net. However, direct experimental data isolating the effects of ammonium alum on these specific ecological parameters is not available in the reviewed literature.

Stormwater Runoff Treatment

Stormwater runoff treatment is a critical aspect of urban environmental management, aiming to mitigate the impact of pollutants carried by rainfall. While various forms of alum have been explored for this purpose, specific applications and detailed performance data for ammonium alum in this context are not extensively documented in the provided research.

Effectiveness in Pollutant Removal (Total Phosphorus, Total Suspended Solids, Total Nitrogen, Metals)

The effectiveness of "alum" (aluminum sulfate) in removing pollutants from stormwater runoff is well-established, with reported high removal efficiencies for total phosphorus (TP), total suspended solids (TSS), and various metals sfwmd.govwaterandwastewater.comucf.eduucf.eduucf.eduvbt.io. However, specific data detailing the pollutant removal capabilities of ammonium alum in stormwater treatment is not extensively available in the provided search results.

Comparative kinetic studies have indicated that ammonium aluminum sulfate dodecahydrate exhibits a slower reaction rate (rate constant, k = 2.282 s⁻¹) when compared to aluminum sulfate (k = 5.727 s⁻¹) in wastewater treatment contexts researchgate.netcore.ac.uk. This suggests that ammonium alum may be less effective as a coagulant in rapidly treating stormwater compared to aluminum sulfate. Consequently, detailed quantitative data on the specific removal percentages for TP, TSS, total nitrogen (TN), and metals attributable solely to ammonium alum in stormwater applications are not provided in the reviewed literature.

Settling Rates of Alum Floc in Stormwater

Information regarding the specific settling rates of floc generated by ammonium alum in stormwater treatment systems is not detailed in the provided search results. General studies on "alum" floc indicate that it undergoes rapid consolidation shortly after formation, with significant settling occurring over hours to days ucf.eduucf.edu. However, without specific research on ammonium alum, these general floc settling characteristics cannot be directly attributed to this particular compound.

Industrial Process Chemistry Involving Ammonium Alum

Papermaking Industry Applications

In the papermaking industry, ammonium (B1175870) alum has historically been a key non-fibrous additive, playing a crucial role in achieving desired paper qualities. culturalheritage.org It is often used as a substitute for potassium alum. culturalheritage.org

Role as a Sizing Agent for Paper Strength, Durability, and Water Resistance

Ammonium alum functions as a sizing agent, a substance applied to paper to improve its strength, durability, and resistance to water and ink penetration. jianhengchem.comjianhengchem.comjianhengchem.com When used in conjunction with rosin (B192284), ammonium alum helps to form an insoluble aluminum resinate. jianhengchem.com This substance creates a thin layer on the paper fibers, which reduces the paper's porosity and absorbency. jianhengchem.comjianhengchem.com The result is a smoother surface with enhanced printability and resistance to liquids. jianhengchem.comjianhengchem.com The sizing process is critical for most types of paper to ensure good writing and printing quality. wikipedia.org While effective, the use of alum has been shown in some studies to decrease the strength and brightness of paper, particularly after artificial aging. culturalheritage.org

The effectiveness of sizing agents can be measured by the time it takes for a liquid to penetrate the paper. Different sizing agents and their concentrations have varying effects on water resistance.

Table 1: Effect of Sizing Agents on Water Penetration Time

| Sizing Agent | Concentration | Penetration Time (seconds) |

|---|---|---|

| Rosin-Alum | Low | Increases with concentration |

| AKD | Low | Significant increase with concentration |

| ASA | Low | Rapid increase with concentration |

This table is illustrative, based on general findings that show different sizing agents impact water resistance to varying degrees. culturalheritage.org

Mechanisms of Aluminum Ion Interaction with Cellulose (B213188) Fibers

The interaction between the aluminum ions from ammonium alum and cellulose fibers is fundamental to its function in papermaking. Aluminum ions are adsorbed onto the negatively charged carboxyl groups present in pulp fibers. koreascience.kr This interaction is a key part of how alum helps to bond sizing agents like rosin onto the fibers, acting as a mordant or fixative. nih.gov The aluminum ions can also form coordination complexes. jianhengchem.com Studies using solution-state NMR have confirmed that cationic aluminum species are adsorbed on carboxymethylcellulose, a model for pulp fibers, while little to no interaction occurs with the hydroxyl groups of pure cellulose. koreascience.kr This indicates that the carboxyl content of the pulp is a major factor in the retention of aluminum compounds. koreascience.kr Furthermore, analysis shows that water-soluble aluminum species can penetrate into the interior of pulp fibers during the papermaking process. koreascience.kr

pH Control in Papermaking Processes

Ammonium alum plays a significant role in controlling the pH of the papermaking system. The aluminum ions in alum are acidic and tend to buffer the pH of the pulp slurry. culturalheritage.org In traditional acidic papermaking, alum is used to maintain a pH typically between 4.0 and 5.5. ncsu.eduyokogawa.com This acidic environment is necessary for the proper functioning of rosin sizing. ncsu.edu The addition of alum helps to control the pH, and by doing so, can lead to savings in the amount of alum consumed and reduce corrosion in the papermaking equipment. yokogawa.com The various species of aluminum present in the system are highly dependent on the pH. ncsu.edu

Table 2: Predominant Aluminum Species at Different pH Levels

| pH Range | Predominant Aluminum Species |

|---|---|

| < 4.2 | Al³⁺ |

| 4.0 - 5.5 | Oligomeric aluminum products |

| 5.5 - 9.0 | Al(OH)₃ (neutral floc) |

| > 9.0 | Aluminate ions (negative charge) |

Data sourced from an analysis of aluminum species in papermaking chemistry. ncsu.edu

Pitch Control and Deflocculating Agent Functions

Ammonium alum is effective in controlling pitch, which consists of resinous and sticky substances from wood pulp that can accumulate on papermaking machinery and disrupt operations. culturalheritage.org Alum helps to precipitate and manage these pitch particles. google.com Additionally, aluminum ions act as deflocculating agents in pulp slurries. culturalheritage.org They impart a positive electrical charge to the paper fibers, causing them to repel each other. culturalheritage.org This repulsion keeps the fibers evenly suspended and prevents them from clumping together, which is crucial for uniform paper formation. culturalheritage.org

Textile Industry Applications

Ammonium alum also has a long history of use in the textile industry for dyeing, fireproofing, and creating water-repellent finishes.

Mordant in Dyeing

In textile dyeing, ammonium alum acts as a mordant, a substance that helps to fix dyes to the fabric fibers, particularly with natural dyes. jianhengchem.comjianhengchem.com The aluminum ions in the alum form a chemical bond with both the dye molecules and the fibers, creating a complex that makes the color more permanent and resistant to washing out. jianhengchem.comjianhengchem.comjuniperpublishers.com This results in brighter and more colorfast textiles. jianhengchem.com Alum is considered a "brightening" mordant because it tends to enhance colors without imparting a color of its own. researchgate.netinflibnet.ac.in It is particularly effective for dyeing protein fibers like wool and silk. inflibnet.ac.in

Fireproofing Fabrics

Ammonium alum is used as a flame retardant for textiles. jianhengchem.comdrashtichemicals.co.in Its effectiveness was recognized as early as the 18th century. ruicoglobal.comresearchgate.net When heated, ammonium alum releases water vapor, which helps to cool the fabric and dilute flammable gases, thereby inhibiting combustion. jianhengchem.comcellulosechemtechnol.ro The mechanism is explained by the Gas Dilution Theory, where the release of non-combustible gases like water vapor, ammonia (B1221849), and sulfur dioxide displaces oxygen and slows down the fire. cellulosechemtechnol.ro Studies on cotton fabrics have shown that an add-on of 9.82 to 12.16 grams of anhydrous ammonium aluminum sulfate (B86663) per 100 grams of fabric is optimal for imparting flame retardancy. cellulosechemtechnol.ro

Water-Repellent Finishes

Ammonium alum is also a component in creating water-repellent finishes for textiles. definetextile.comgoogle.com These finishes make the fabric resistant to wetting but still allow it to be permeable to air. This is achieved by treating the fabric with substances that lower the surface tension of the fibers. inflibnet.ac.in One method involves a two-step process where the fabric is first treated with a soap solution and then with a solution of a metal salt like ammonium alum. This forms an insoluble, hydrophobic metal soap within the fabric structure. inflibnet.ac.in Another approach uses paraffin (B1166041) wax emulsions in combination with aluminum salts to enhance the water-repellent effect. definetextile.com

Leather Tanning Processes

Ammonium alum is utilized in the leather tanning industry. wikipedia.orgatamanchemicals.comebay.co.ukaspure.com Tanning is the process of treating animal hides and skins to produce leather, making them more durable and less susceptible to decomposition. Alum tanning, which includes the use of ammonium alum, is a time-honored method. researchgate.net

This process is particularly known for producing a soft, pliable, and characteristically white leather, often referred to as "wet white". researchgate.netvandykestaxidermy.com Due to these properties, alum-tanned leathers are frequently used for fur skins and robes. researchgate.net The aluminum salts interact with the collagen proteins in the hide, stabilizing the structure. This interaction is primarily electrostatic, where the aluminum (III) ions bond with the carboxyl groups of the collagen. researchgate.net The process often involves a pre-pickling step with acid to prepare the hides, which can result in a plumper and softer final product. vandykestaxidermy.com

Porcelain Cement Manufacturing

Ammonium alum is a component in the formulation of porcelain cements. wikipedia.orgatamanchemicals.comwitcorpproducts.comshreejichemicals.infoatamanchemicals.comaspure.com These specialized cements are used for repairing and bonding porcelain and other ceramics. The inclusion of ammonium alum in the cement mixture contributes to the final properties of the adhesive, though detailed chemical mechanisms in this specific application are proprietary to manufacturers. Its role is generally associated with the chemical setting and hardening process of the cement. nih.gov

Vegetable Glue Manufacturing

Another niche but established application of ammonium alum is in the manufacturing of vegetable glues. wikipedia.orgatamanchemicals.comwitcorpproducts.comthoughtco.comaspure.com These adhesives are derived from plant-based materials, such as starches and dextrins. In these formulations, ammonium alum can act as a preservative, preventing the decomposition of the organic materials. It also functions as a tackifier or viscosity modifier, improving the adhesive properties and ensuring the glue has the correct consistency for application. openpr.comnih.gov

Analytical and Characterization Techniques for Ammonium Alum

Spectroscopic Analysis

Spectroscopic techniques are vital for identifying functional groups, molecular vibrations, and electronic transitions within ammonium (B1175870) alum, offering a fingerprint of its chemical identity and structural integrity.

Infrared (FTIR) spectroscopy is extensively used to evaluate the molecular structure of ammonium alum by identifying characteristic vibrational modes of its constituent ions and water molecules. The FTIR spectrum of ammonium alum exhibits distinct absorption bands corresponding to the stretching and bending vibrations of the sulfate (B86663) (SO₄²⁻) and ammonium (NH₄⁺) ions, as well as the water molecules of crystallization.

Key absorption bands observed in the FTIR spectra of ammonium alum include:

The O-H stretching vibration of crystal water typically appears around 3373 cm⁻¹ researchgate.net, with other studies reporting similar bands around 3467 cm⁻¹ mdpi.com.

The N-H stretching vibrations of the ammonium ion are observed in the region of 3190-3194 cm⁻¹ mdpi.com, with broader bands also noted between 3024-3586 cm⁻¹ walshmedicalmedia.com.

Water bending vibrations are typically found around 1634-1637 cm⁻¹ researchgate.netmdpi.com.

The bending modes of the ammonium ion (ν₂ and ν₄) are observed in the region of 1432-1510 cm⁻¹, often showing splitting due to the local symmetry and potential disorder mdpi.com.

The asymmetric stretching vibration of the sulfate ion (SO₄²⁻) is characterized by a strong band around 1104 cm⁻¹ researchgate.net, while its asymmetric deformation mode is typically observed near 612 cm⁻¹ researchgate.net.

FTIR spectroscopy has also been employed to monitor the thermal decomposition of ammonium alum, correlating mass loss with the evolution of specific gaseous products identified by their FTIR absorption akjournals.com. Furthermore, it has been used to confirm the formation of ammonium alunite (B1170652) sciencepublishinggroup.comscispace.com and to characterize the morphology and degradation of alum-treated materials researchgate.net.

Raman spectroscopy complements FTIR by providing complementary vibrational information, particularly for symmetric modes and lattice vibrations. Studies on ammonium alum and related alums have identified numerous Raman lines and broad bands. Notably, in some studies of ammonium alum, no Raman lines specifically attributed to the oscillations of the ammonium ion were recorded ias.ac.in. However, other research has identified characteristic bands for the ammonium ion in related compounds, such as tschermigite (a natural form of ammonium alum), with bands at 3163 cm⁻¹ and 3124 cm⁻¹ assigned to the ν₃ (NH₄) vibration mdpi.comresearchgate.net. Raman spectroscopy has also been used in conjunction with FTIR to characterize ammonium alum crystals, providing insights into functional group assignments ijraset.com.

Infrared (FTIR) Spectroscopy for Molecular Structure Evaluation

Diffraction Methods

Diffraction techniques, particularly X-ray and neutron diffraction, are indispensable for determining the precise crystalline structure, lattice parameters, and atomic positions within ammonium alum.

X-ray Diffraction (XRD) is a primary method for identifying the crystalline phase and determining the unit cell parameters of ammonium alum. Ammonium alum crystallizes in the cubic system, belonging to the space group Pa 3 researchgate.netarizona.edu. The lattice parameter (a₀) has been determined to be approximately 12.242(1) Å researchgate.netarizona.edu. XRD analysis has confirmed the crystalline perfection of ammonium alum crystals grown via solution methods ijraset.com.

XRD has also been instrumental in:

Confirming the crystalline structure of alumina (B75360) phases derived from ammonium alum precursors after calcination scielo.br.

Identifying the formation of ammonium alunite sciencepublishinggroup.comscispace.com.

Investigating the stability of alum salts in treated archaeological wood under varying temperature and humidity conditions, revealing dehydration effects starting at 40 °C and 15% relative humidity scispace.com.

Characterizing synthetic mineral phases like lonecreekite, which involves solid solutions of aluminum and iron in the alum structure crimsonpublishers.com.

Neutron diffraction offers superior sensitivity to hydrogen atoms compared to X-ray diffraction, making it invaluable for refining atomic positions, particularly for light elements like hydrogen, and for elucidating the details of hydrogen bonding and disorder within the crystal lattice.

Studies utilizing both X-ray and neutron diffraction have refined the crystal structure of ammonium alum, yielding positional and thermal parameters for all atoms, including hydrogens researchgate.netarizona.edu. These refinements have revealed significant findings regarding the cation and anion arrangements:

The (NH₄)⁺ cation is found to be disordered, occupying crystallographic sites with two orientations of equal probability around the researchgate.net direction, a disorder attributed to quantized rotation researchgate.netarizona.edu. This disorder affects the local symmetry and the arrangement of hydrogen atoms d-nb.info.

Disorder in the sulfate groups has been quantified, with approximately 17% disorder observed in ammonium alum researchgate.netarizona.edu.

Neutron diffraction data for ammonium alum refinements resulted in a weighted residual factor (R_w) of 0.014 researchgate.netarizona.edu.

The M³⁺-OH₂ bond distance within the [M(H₂O)₆]³⁺ octahedra in ammonium alum has been reported as 1.883 (1) Å d-nb.info.

Neutron diffraction is particularly powerful for distinguishing between elements with similar X-ray scattering factors and for accurately locating hydrogen nuclei, providing a more complete picture of the crystal structure and intermolecular interactions researchgate.net.

X-Ray Diffraction (XRD) for Crystalline Structure and Phase Identification

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide direct visualization of the morphology, particle size, and surface characteristics of ammonium alum and materials derived from it.

Scanning Electron Microscopy (SEM) has been used to examine the morphology of gamma-Al₂O₃ membranes prepared from ammonium aluminum sulphate, noting that the membranes were defect-free atamanchemicals.com. SEM has also been employed to characterize the morphology of alumina powders derived from ammonium alum, revealing different particle shapes depending on the calcination temperature scielo.br. In studies of decomposition processes, SEM has been used in conjunction with other techniques.

Transmission Electron Microscopy (TEM) has also been utilized to characterize alumina films and powders derived from ammonium aluminum sulphate, providing insights into their microstructural features atamanchemicals.com.

Field Emission Microscopy (FEM) has been used to observe the morphology of particles formed during the synthesis of aluminum sulfate compounds, distinguishing between amorphous spherical particles and lamellar crystalline particles sciencepublishinggroup.comscispace.com.

Table 1: Crystallographic Data of Ammonium Alum from X-Ray Diffraction

| Property | Value | Space Group | Reference |

| Crystal System | Cubic | Pa 3 | researchgate.netarizona.edu |

| Lattice Parameter | 12.242(1) Å | Pa 3 | researchgate.netarizona.edu |

Table 2: Key FTIR and Raman Bands of Ammonium Alum

| Band Assignment | Frequency (cm⁻¹) | Technique | Notes | Reference |

| OH stretching (crystal water) | ~3373 | FTIR | researchgate.net | |

| OH stretching (crystal water) | ~3467 | FTIR | mdpi.com | |

| NH stretching (NH₄⁺) | ~3190-3194 | FTIR/Raman | mdpi.com | |

| NH stretching (NH₄⁺) | ~3163, 3124 | Raman | Tschermigite | mdpi.comresearchgate.net |

| Water bending | ~1634-1637 | FTIR | researchgate.netmdpi.com | |

| NH bending (NH₄⁺, ν₄) | ~1432-1510 | FTIR | Splitting observed | mdpi.com |

| SO₄²⁻ asymmetric stretching | ~1104 | FTIR | researchgate.net | |

| SO₄²⁻ asymmetric deformation | ~612 | FTIR | researchgate.net |

Scanning Electron Microscopy (SEM) for Microstructural and Morphological Analysis

Scanning Electron Microscopy (SEM) is a valuable technique for examining the surface structure and morphology of crystalline materials like ammonium alum. Studies employing SEM have provided insights into the external features of ammonium alum crystals. Specifically, research on the crystallization mechanism of ammonium aluminum sulfate during cooling processes has characterized the as-obtained crystals as possessing a rhombic shape with a smooth surface unesp.br. It was also noted that the particle size of these crystals tends to increase with extended crystallization time unesp.br.

| Technique | Morphology | Surface | Notes | Source |

| SEM | Rhombic shape | Smooth surface | Particle size increases with crystallization time. | unesp.br |

Transmission Electron Microscopy (TEM) for Nanoscale Particle Characterization

Transmission Electron Microscopy (TEM) offers high-resolution imaging capabilities crucial for characterizing materials at the nanoscale. While TEM has been utilized in studies involving ammonium alum, the available search results indicate that TEM characterization has primarily focused on the alumina products derived from ammonium alum, rather than ammonium alum itself. For instance, TEM micrographs have been used to show the microstructures of synthesized alumina powders, revealing nearly spherical-like structures (70-160 nm) at 1200 °C and needle shapes at 800 °C sciencepublishinggroup.comscientific.net. Due to the lack of direct TEM data specifically characterizing the nanoscale particle morphology of ammonium alum itself within the provided search results, this section cannot be populated with specific findings for ammonium alum.

Thermal Analysis

Thermogravimetric Analysis (TG/DTG) for Thermal Decomposition Studies

Thermogravimetric Analysis (TG) and Derivative Thermogravimetric Analysis (DTG) are instrumental in studying the thermal decomposition behavior of compounds. Research utilizing DTA-TG has elucidated the sequence of phase transitions that ammonium alum undergoes upon heating. The identified thermal decomposition pathway for ammonium alum (NH₄Al(SO₄)₂·12H₂O) is as follows:

| Stage | Transition | Method | Source |

| Initial | NH₄Al(SO₄)₂·12H₂O (Ammonium alum dodecahydrate) | DTA-TG | researchgate.net |

| Intermediate 1 | NH₄Al(SO₄)₂ | DTA-TG | researchgate.net |

| Intermediate 2 | Al₂(SO₄)₃ | DTA-TG | researchgate.net |

| Intermediate 3 | θ-Al₂O₃ | DTA-TG | researchgate.net |

| Final | α-Al₂O₃ | DTA-TG | researchgate.net |

This sequence indicates the progressive loss of water molecules, decomposition of the ammonium and sulfate components, and eventual formation of different alumina phases, culminating in α-Al₂O₃ researchgate.net.

Surface Area and Porosity Characterization

N2 Adsorption/Desorption Isotherms for Surface Area Determination

The determination of surface area and pore size distribution, typically performed using N₂ adsorption/desorption isotherms (e.g., BET method), is crucial for understanding a material's surface properties. However, the search results did not yield any specific data on the N₂ adsorption/desorption isotherms or BET surface area measurements for ammonium alum itself. The available data pertains to the characterization of derived alumina products, with reported BET surface areas for γ-Al₂O₃ being 142.5 m²/g and for α-Al₂O₃ being 15.3 m²/g sciencepublishinggroup.comscientific.net. Consequently, no specific findings for ammonium alum's surface area and porosity characterization via this method can be presented.

Theoretical and Computational Studies of Ammonium Alum Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of chemical compounds, providing insights into bonding, molecular orbitals, and charge distributions. While specific, detailed quantum chemical calculations focused solely on the electronic structure of ammonium (B1175870) alum are not extensively detailed in the accessible literature, studies on related compounds and crystal properties offer a framework for such investigations.

Molecular Dynamics Simulations of Crystal Growth and Solution Behavior

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules in condensed phases, including crystal growth processes and interactions in aqueous solutions. Ammonium alum hydrate (B1144303) has been identified as a promising material, particularly for thermal energy storage applications, due to its high latent heat researchgate.net.

Density Functional Theory (DFT) Applications to Alum Interactions

Density Functional Theory (DFT) is widely employed to model and understand chemical interactions at the atomic and molecular level, including adsorption phenomena and surface interactions. While direct DFT studies specifically on the interactions of ammonium alum as a whole are limited in the provided search results, DFT has been extensively used to study the interactions of its constituent ions, ammonium (NH₄⁺) and aluminum species, with various surfaces.

Studies involving the adsorption of ammonia (B1221849) (NH₃) and water (H₂O) on aluminosilicate (B74896) surfaces, for example, have utilized DFT to determine adsorption geometries, hydrogen bonding patterns with surface hydroxyl groups, and adsorption energies aip.org. These investigations reveal that NH₃ and H₂O can occupy similar adsorption sites, with NH₃ exhibiting an adsorption energy comparable to that of H₂O aip.org. Furthermore, DFT calculations have been applied to model the adsorption of ammonium ions (NH₄⁺) on mineral surfaces like kaolinite. These studies highlight that NH₄⁺ adsorption occurs through electrostatic interactions and hydrogen bonding with surface hydroxyl groups, providing insights into the mechanisms governing ion-surface binding researchgate.netmdpi.com. Such computational approaches are instrumental in elucidating the fundamental interactions that ammonium alum species might engage in with other chemical entities or surfaces in various environmental and industrial contexts.

Modeling of Flocculation and Coagulation Mechanisms

Alum (aluminum sulfate) is a cornerstone coagulant in water treatment, and understanding its mechanisms of flocculation and coagulation is critical for effective water purification researchgate.netrsc.orgmdpi.com. Computational modeling, including Computational Fluid Dynamics (CFD), plays a role in optimizing the application of coagulants. CFD simulations can analyze turbulence within mixing basins to ensure the rapid and uniform distribution of coagulants throughout the water flow researchgate.net.

The primary mechanisms by which alum facilitates flocculation are:

Charge Neutralization: Aluminum ions (Al³⁺) and their hydrolyzed species in water carry positive charges. These positively charged species neutralize the negative surface charges on colloidal particles suspended in water, thereby destabilizing them and promoting aggregation researchgate.netrsc.orgmdpi.com.

Sweep Flocculation: At higher coagulant dosages, aluminum hydroxide (B78521) (Al(OH)₃) precipitates form. These precipitates act as a physical matrix that enmeshes and sweeps suspended particles, organic matter, and other impurities out of the water researchgate.netrsc.orgresearchgate.net.

Bridging: In some cases, particularly with polymeric aluminum species or in conjunction with polyelectrolytes, a bridging mechanism can occur where long-chain molecules adsorb onto multiple particles, linking them together ircwash.org.

Computational models, such as isotherm models (e.g., Freundlich and Langmuir), can also be employed to describe the adsorption of aluminum species onto particles during the coagulation process, providing quantitative data on adsorption behavior researchgate.net. The efficiency of these mechanisms is significantly influenced by factors such as the coagulant dosage, water pH, and the specific speciation of aluminum in the aqueous environment researchgate.netmdpi.com.

Prediction of Thermodynamic and Kinetic Parameters

The prediction and analysis of thermodynamic and kinetic parameters are vital for understanding the behavior and application of ammonium alum.

Thermodynamic Parameters: Computational methods, including the use of Pitzer ion-interaction models, are instrumental in determining the thermodynamic characteristics of crystallization processes involving alums, including mixed-crystal formation researchgate.net. These studies enable the prediction of thermodynamic solubility products and standard molar Gibbs energies of formation for various alum systems researchgate.net. Furthermore, theoretical investigations into the solubility of ammonium aluminum sulfate (B86663) dodecahydrate in complex aqueous systems contribute to a deeper understanding of its phase behavior and stability mdpi.com.

Kinetic Parameters: Kinetic studies provide essential data on the rates of reactions and processes involving ammonium alum. For instance, research on the kinetics of coagulation using ammonium aluminum sulfate dodecahydrate in wastewater treatment has yielded key kinetic parameters researchgate.net. These studies have determined the rate constant () for the coagulation process, finding it to be 2.282 s⁻¹ for ammonium aluminum sulfate dodecahydrate, with the reaction following first-order kinetics. This rate is notably slower than that observed for aluminum sulfate octadecahydrate under similar conditions (5.727 s⁻¹) researchgate.net. While other kinetic studies might focus on different compounds, such as the thermal decomposition of ammonium perchlorate, they employ similar methodologies (e.g., Kissinger and Coats-Redfern equations) to determine parameters like activation energy () and pre-exponential factor () mdpi.comavestia.comscientific.net.

Data Tables

Table 1: Elastic and Photo-elastic Properties of Ammonium Alum Crystals

| Property | Value | Unit | Reference |

| Elastic Constant () | dyne cm⁻² | iucr.org | |

| Elastic Constant () | dyne cm⁻² | iucr.org | |

| Elastic Constant () | dyne cm⁻² | iucr.org | |

| Photo-elastic Constant () | cm² dyne⁻¹ | iucr.org | |

| Photo-elastic Constant () | cm² dyne⁻¹ | iucr.org |

Table 2: Kinetic Parameters for Coagulation of Ammonium Aluminum Sulfate

| Parameter | Aluminum Sulfate Octadecahydrate | Ammonium Aluminum Sulfate Dodecahydrate | Unit | Reference |

| Rate Constant () | 5.727 | 2.282 | s⁻¹ | researchgate.net |

| Reaction Order () | 1.0 | 1.0 | - | researchgate.net |

Emerging Research Directions and Future Perspectives on Ammonium Alum

Development of Novel Synthesis Routes for Tailored Properties

Research is actively exploring innovative synthesis routes for ammonium (B1175870) alum and its derivatives to achieve specific material characteristics. One area of focus is the controlled synthesis of ammonium aluminum carbonate hydroxide (B78521) (AACH), a precursor for alumina (B75360) production. Hydrothermal methods allow for the manipulation of parameters such as pH, reaction temperature, and the type of anions present to tailor particle size and morphology dntb.gov.uascientific.net. For instance, controlling the molar ratios of reactants and reaction temperature can influence the incubation period and particle growth of AACH scientific.net.

Furthermore, novel hybrid processes are being developed to synthesize high-purity alumina using ammonium alum as an intermediate, particularly from challenging raw materials like iron-rich clays. These methods prioritize impurity control during the synthesis of ammonium alum itself, thereby influencing the purity of the final alumina product researchgate.netqut.edu.au. Pyrolysis techniques involving ammonium aluminum sulfate (B86663) or carbonate are also being investigated for producing high-purity alumina with specific particle characteristics, highlighting a trend towards optimizing precursor synthesis for desired material properties mdpi.com.

Table 10.1: Synthesis Parameters and Resulting Properties of Ammonium Alum Precursors

| Synthesis Method | Key Parameters Manipulated | Tailored Properties Achieved | Reference |

| Hydrothermal | pH, Temperature, Anions | Particle size, Morphology | dntb.gov.uascientific.net |

| Hybrid Process | Impurity Control | High Purity Alumina | researchgate.netqut.edu.au |

| Pyrolysis | Precursor type, Conditions | High Purity Alumina | mdpi.com |

Advanced Applications in Nanotechnology and Materials Science

While ammonium alum itself may not be the direct nanomaterial, its role as a precursor in synthesizing advanced aluminum oxide (alumina) nanoparticles is a significant area of research. Alumina nanoparticles exhibit unique properties that make them valuable in diverse fields. They are being explored for use in advanced coatings, catalysts and catalyst carriers, and as additives in paints, rubber, and plastics to enhance wear resistance azonano.comnanografi.com.

In electronics and optoelectronics, alumina nanoparticles are integral to integrated circuit baseboards, transparent ceramics, and laser systems azonano.com. The development of novel bimetallic metal oxide nanomaterials also utilizes precursors that may involve ammonium compounds, suggesting a broader trend in ammonium chemistry for nanomaterial synthesis orientjchem.org. Furthermore, research into alum's historical use in conservation, such as for treated wooden artifacts, hints at its complex interactions with organic matrices, which could inspire new materials science applications researchgate.net.

Sustainable and Circular Economy Approaches for Alum Utilization

A major thrust in current research is the valorization of industrial by-products and waste streams, aligning with circular economy principles. Alum sludge, a significant waste product from water treatment plants that utilize aluminum sulfate (alum), is being repurposed as a source of silicon and aluminum for synthesizing zeolitic materials mdpi.comscielo.brscielo.brresearchgate.net. These synthesized zeolites can then be used as slow-release fertilizers, offering an eco-friendly alternative to landfill disposal and adding value to waste scielo.brscielo.br. Studies have explored various conditions for zeolite synthesis from alum sludge to optimize yield and material properties for fertilizer applications scielo.brresearchgate.net.

Additionally, aluminum dross tailings, an industrial waste from aluminum production, are being investigated as a source for extracting aluminum sulfate and ammonium aluminum sulfate alums cambridge.org. This approach not only recovers valuable materials but also addresses waste management challenges within the aluminum industry, contributing to a more sustainable material cycle mdpi.comamag-al4u.comdierk-raabe.comdierk-raabe.com.

Table 10.3: Waste Valorization Pathways for Alum-Related Materials

| Waste Material | Valorization Product/Application | Key Process/Methodology | Environmental/Economic Benefit | Reference |

| Alum Sludge | Zeolites for Fertilizers | Hydrothermal synthesis | Waste reduction, resource recovery, sustainable agriculture | mdpi.comscielo.brscielo.brresearchgate.net |

| Aluminum Dross Tailings | Ammonium Aluminum Sulfate Alum | Leaching and extraction processes | Waste utilization, resource recovery | cambridge.org |

In-depth Mechanistic Understanding of Complex Interactions

Understanding the fundamental mechanisms by which ammonium alum and its derivatives function is crucial for optimizing their applications. Research into the thermal decomposition of ammonium alums reveals complex reaction pathways and kinetics, providing insights into the formation of various aluminum oxide phases capes.gov.brrsc.orgakjournals.com. For example, the thermal decomposition of ammonium alum yields aluminum oxides with distinct grain shapes and surface areas compared to those derived from potassium alum akjournals.com.

In biological contexts, studies have investigated the interactions of aluminum ammonium sulfate with taste receptors, suggesting it stimulates nerve responses and exhibits astringent properties. While these studies focus on taste perception, they offer a glimpse into the compound's molecular interactions nih.gov. Furthermore, research into the dielectric properties of related alum crystals, such as ammonium iron sulfate alum, links these properties to the rotational dynamics of ammonium ions and the structural arrangement of hydrogen bonds, providing a mechanistic basis for their behavior wiserpub.com.

Integration of Artificial Intelligence and Machine Learning in Alum Research

Beyond process control, ML is being employed to predict material properties and optimize synthesis. For instance, machine learning algorithms are being used to predict the solid-solid phase transition behavior of quaternary ammonium salts, a critical aspect for developing new materials acs.orgrsc.org. In broader chemical research, AI is instrumental in catalyst screening and optimization for reactions like ammonia (B1221849) synthesis, which involves ammonium compounds, by identifying optimal material compositions and reaction pathways sc.eduacs.org. ML is also being applied to predict ammonium concentration in wastewater treatment processes, aiding in resource recovery and process supervision researchgate.net.

Table 10.5: AI/ML Applications in Ammonium Alum and Related Research

| Application Area | AI/ML Technique(s) Used | Specific Task/Goal | Performance Metric (Example) | Reference |

| Water Treatment (Alum Dosage) | ANN, ANFIS | Predict optimal alum dosage for turbidity reduction | R² > 0.99 | researchgate.net |

| Wastewater Treatment | ANN, SVM, RF, GPR | Predict ammonium concentration for nitrogen recovery | R² > 0.99 | researchgate.net |

| Materials Science (Phase Transition) | SVM, RF, DNN | Predict solid-solid phase transition behavior of quaternary ammonium salts | Accuracy ≈ 0.95 | rsc.org |

| Catalyst Development | ML, GAN, UNNP | Screen and optimize alloy catalysts for ammonia synthesis | Improved TOF | acs.org |

Compound Table

Ammonium alum (Ammonium aluminum sulfate dodecahydrate)

Aluminum sulfate

Aluminum hydroxide

Potassium alum

Ammonium aluminum carbonate hydroxide (AACH)

Aluminum oxide (Alumina)

Ammonium meta-vanadate

Aluminum nitride

Aluminum dross

Zeolites

Ammonium nitrate (B79036)

Ammonium sulfate

Aluminum chloride

Ammonium iron sulfate

Q & A

Basic: What analytical techniques are recommended for identifying ammonium alum (NH₄Al(SO₄)₂·12H₂O) in complex matrices like archaeological wood?

Answer:

Use a combination of Fourier-transform infrared spectroscopy (FTIR) and ion chromatography (IC) . FTIR in attenuated total reflection (ATR) or micro-scale (μFTIR) modes detects characteristic sulfate (SO₄²⁻) and ammonium (NH₄⁺) vibrational bands . IC with suppressed conductivity detection quantifies NH₄⁺ and SO₄²⁻ ions; employ a CS12 column (for cations) with 20 mM methanesulfonic acid eluent and an AS4A column (for anions) with Na₂CO₃/NaHCO₃ eluent . Validate results with X-ray diffraction (XRD) to confirm crystallinity .